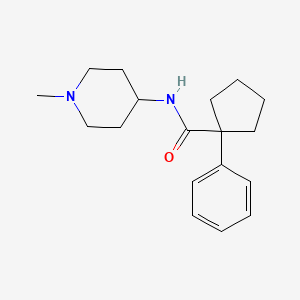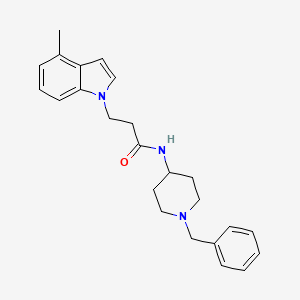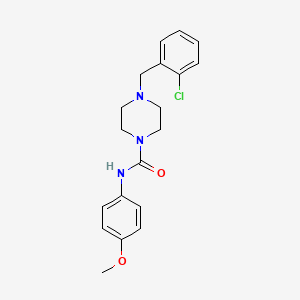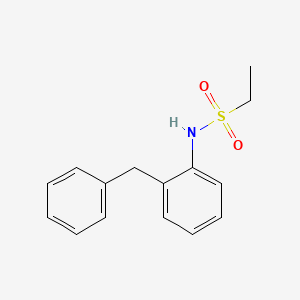![molecular formula C20H20N4O3 B5380119 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods and has shown promising results in various studies, making it an interesting topic for research.
Mecanismo De Acción
The mechanism of action of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea varies depending on its application. In medicine, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the progression of Alzheimer's disease.
In agriculture, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to interfere with the metabolic processes of pests and weeds, leading to their death.
Biochemical and Physiological Effects
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to exhibit various biochemical and physiological effects. In medicine, this compound has been shown to induce cell death and inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to inhibit the activity of acetylcholinesterase, leading to improved cognitive function in Alzheimer's disease.
In agriculture, this compound has been shown to interfere with the metabolic processes of pests and weeds, leading to their death. It has also been shown to have minimal impact on non-target organisms, making it a promising candidate for pest and weed control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea in lab experiments include its wide range of potential applications, its ability to exhibit selective toxicity, and its low impact on non-target organisms. However, the limitations of using this compound in lab experiments include its potential toxicity to humans and the environment, the need for further studies to determine its long-term effects, and the need for careful handling and disposal of the compound.
Direcciones Futuras
There are several future directions for research on N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea. These include:
1. Further studies on the mechanism of action of this compound in different applications.
2. Development of new synthetic methods for this compound to improve its yield and purity.
3. Studies on the long-term effects of this compound on humans and the environment.
4. Investigation of the potential use of this compound in other scientific fields such as material science and energy storage.
5. Development of new formulations of this compound to improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea is a chemical compound with promising potential in various scientific fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its long-term effects on humans and the environment.
Métodos De Síntesis
The synthesis of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea can be achieved using different methods. One of the commonly used methods involves the reaction of 4-methoxybenzohydrazide with allylisocyanate and phenylisocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been studied extensively for its potential use in different scientific fields. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and diabetes.
In agriculture, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to exhibit insecticidal and herbicidal properties. It has been studied for its potential use in controlling pests and weeds in crops.
In material science, this compound has been studied for its potential use in the development of new materials such as polymers and coatings. It has been shown to exhibit good thermal stability and mechanical properties, making it a promising candidate in this field.
Propiedades
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-13-24(20(25)21-16-7-5-4-6-8-16)14-18-22-19(23-27-18)15-9-11-17(26-2)12-10-15/h3-12H,1,13-14H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTLVEGJHNCCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)


![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)

![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)

![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

![3-(2-{[2-(tert-butylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380132.png)
![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)
![2,6-dibromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5380146.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)